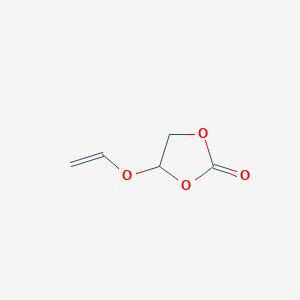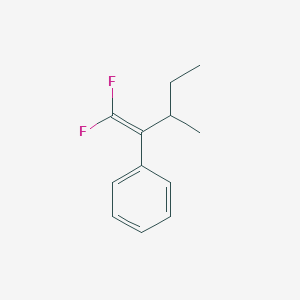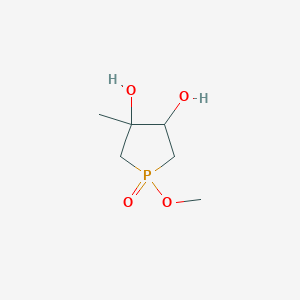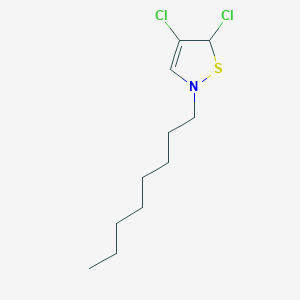![molecular formula C16H13ClO2S B12559232 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene CAS No. 143809-30-7](/img/structure/B12559232.png)
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene is a chemical compound known for its unique structure and properties It is characterized by a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a phenylethenyl chain
Méthodes De Préparation
The synthesis of 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene involves multiple steps, typically starting with the chlorination of benzene to introduce the chlorine substituent. The sulfonyl group can be introduced through a sulfonation reaction using reagents such as sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄). The phenylethenyl chain is then attached via a Friedel-Crafts alkylation reaction, using appropriate alkyl halides and catalysts like aluminum chloride (AlCl₃) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenylethenyl chain and chlorine substituent contribute to the compound’s overall reactivity and specificity in targeting certain pathways.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-(phenylethynyl)benzene: This compound has an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
1-Chloro-4-[1,2,2-tris(4-chlorophenyl)vinyl]benzene: This compound has multiple chlorine atoms and a more complex structure, resulting in distinct chemical properties and uses.
Propriétés
Numéro CAS |
143809-30-7 |
|---|---|
Formule moléculaire |
C16H13ClO2S |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
1-chloro-4-[2-(2-phenylethenylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C16H13ClO2S/c17-16-8-6-15(7-9-16)11-13-20(18,19)12-10-14-4-2-1-3-5-14/h1-13H |
Clé InChI |
CWGBUQWIMOTXRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



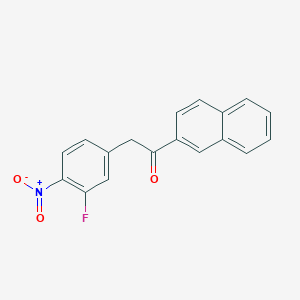
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)

![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

